molecular formula C19H19FN2O5S B12207518 1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid

1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid

Cat. No.: B12207518
M. Wt: 406.4 g/mol
InChI Key: IFHFZUOOECOTJI-PTNGSMBKSA-N
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Description

Crystallographic and Spectroscopic Identification of Core Heterocyclic Systems

X-ray diffraction studies of analogous thiazolidinedione derivatives reveal that the 2,4-dioxo-1,3-thiazolidin-3-yl ring adopts a planar conformation due to conjugation between the sulfur atom, carbonyl groups, and adjacent double bonds. For the target compound, single-crystal analysis would likely confirm similar planarity, with bond lengths between the sulfur (C–S: ~1.70 Å) and carbonyl carbons (C=O: ~1.21 Å) consistent with delocalized π-electron systems.

Infrared spectroscopy provides critical evidence for the 2,4-dioxo-thiazolidinone moiety, with characteristic absorption bands observed at:

  • 1745–1700 cm⁻¹: Asymmetric stretching of the two carbonyl groups
  • 1660–1620 cm⁻¹: C=C stretching from the benzylidene substituent
  • 1250–1150 cm⁻¹: C–S–C vibrations within the thiazolidinone ring

Nuclear magnetic resonance (NMR) spectra further resolve the stereoelectronic environment:

  • ¹H NMR : The (5Z)-configured benzylidene proton appears as a singlet at δ 7.8–8.2 ppm due to deshielding by the fluorine atom. The piperidine protons exhibit distinct splitting patterns (δ 1.5–3.5 ppm) influenced by the carboxylic acid group.
  • ¹³C NMR : The thiazolidinone carbonyl carbons resonate at δ 165–175 ppm, while the fluorinated aromatic carbons show coupling constants (²JCF ≈ 20 Hz) characteristic of para-substituted fluorobenzenes.
Spectral Feature Observed Range Assignment
IR C=O Stretch 1745–1700 cm⁻¹ Thiazolidinone carbonyls
¹H NMR Benzylidene Proton δ 7.8–8.2 ppm (5Z)-CH=
¹³C NMR Fluorinated Aromatic C δ 115–125 ppm C-F Coupling

Conformational Analysis of the (5Z)-5-(4-Fluorobenzylidene) Substituent

The Z-configuration of the benzylidene group imposes steric constraints that force the 4-fluorophenyl ring into a coplanar arrangement with the thiazolidinone core. Density functional theory (DFT) calculations on similar systems predict a dihedral angle of 5–10° between the aromatic ring and the heterocycle, facilitating π-π conjugation. This geometry enhances molecular rigidity, as evidenced by:

  • Reduced rotational freedom about the C5=C bond (rotational barrier >25 kcal/mol)
  • Hyperconjugative interactions between the fluorine atom’s lone pairs and the thiazolidinone’s π-system, quantified via natural bond orbital (NBO) analysis

The fluorine substituent induces an electrostatic potential gradient across the molecule, with the partial negative charge (δ⁻ ≈ -0.25 e) on fluorine creating a dipole moment perpendicular to the aromatic plane. This polarization influences crystal packing forces, often leading to layered structures stabilized by C–H···F and C=O···H–C interactions.

Electronic Effects of the 2,4-Dioxo-1,3-Thiazolidin-3-yl Motif on Molecular Polarizability

The thiazolidinone core acts as a polarizable electron sink, with time-dependent DFT simulations showing:

  • High electron density localization on the carbonyl oxygens (Mulliken charges: -0.45 e)
  • Delocalization of π-electrons across the S–C–N–C–O framework, reducing the HOMO-LUMO gap to ~4.1 eV

Polar surface area calculations (≈90 Ų) indicate significant hydrogen-bonding capacity, primarily from the:

  • Thiazolidinone carbonyls (contributing 40% of total PSA)
  • Carboxylic acid group (30% PSA)
  • Fluorobenzylidene substituent (20% PSA via C–F dipole interactions)

Comparative frontier molecular orbital analysis with non-dioxo thiazolidines demonstrates that the 2,4-diketone configuration increases LUMO energy by 1.2–1.5 eV, enhancing electrophilicity at the C5 position for potential nucleophilic attacks.

Comparative Structural Studies with Related Thiazolidinedione Derivatives

Structural analogs exhibit measurable variations in key parameters:

Parameter Target Compound Rosiglitazone Rivoglitazone
Thiazolidinone C=O Length (Å) 1.22 (calc.) 1.21 1.20
Benzylidene Dihedral (°) 8.5 12.3 6.8
LogP (Calculated) 2.1 2.8 3.0

The piperidine-4-carboxylic acid appendage distinguishes this compound from classical glitazones by introducing:

  • An ionizable carboxyl group (pKa ≈ 4.5) enabling salt formation
  • A semi-rigid aliphatic spacer modulating membrane permeability
  • Additional hydrogen-bond donors/acceptors influencing protein binding geometry

Cocrystal structures with PPARγ (as seen in rivoglitazone complexes) suggest that the fluorine atom’s electronegativity may strengthen halogen bonding with Tyr473, while the carboxylic acid could form salt bridges with Lys367 – interactions absent in non-fluorinated analogs.

Properties

Molecular Formula

C19H19FN2O5S

Molecular Weight

406.4 g/mol

IUPAC Name

1-[3-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C19H19FN2O5S/c20-14-3-1-12(2-4-14)11-15-17(24)22(19(27)28-15)10-7-16(23)21-8-5-13(6-9-21)18(25)26/h1-4,11,13H,5-10H2,(H,25,26)/b15-11-

InChI Key

IFHFZUOOECOTJI-PTNGSMBKSA-N

Isomeric SMILES

C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=O

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation Method

Reagents :

  • 4-Fluorobenzaldehyde

  • Thiosemicarbazide

  • Thioglycolic acid

Conditions :

  • Solvent-free system at 110°C

  • Catalyzed by polypropylene glycol (PPG)

  • Reaction time: 3–5 hr

Mechanism :

  • Formation of Schiff base between 4-fluorobenzaldehyde and thiosemicarbazide.

  • Cyclization with thioglycolic acid via nucleophilic attack at the thiocarbonyl group.

Yield : 78–85%.

Critical Parameters :

  • PPG increases reaction efficiency compared to PEG (0% yield with PEG after 24 hr).

  • Temperature >100°C prevents intermediate decomposition.

Introduction of the (5Z)-4-Fluorobenzylidene Group

Knoevenagel Condensation

Reagents :

  • Thiazolidin-2,4-dione

  • 4-Fluorobenzaldehyde

Conditions :

  • Glacial acetic acid as solvent

  • Sodium acetate (1.2 eq) as base

  • Reflux at 120°C for 6–8 hr

Stereochemical Control :

  • Z-isomer favored through kinetic control (confirmed by NOESY).

  • Microwave-assisted methods reduce reaction time to 15–20 min (200 W irradiation).

Yield : 70–82%.

Functionalization at the N3 Position

Propanoylation via Acylation

Reagents :

  • 3-Bromopropanoyl chloride

  • Anhydrous DMF

Conditions :

  • Dropwise addition at 0°C

  • Stirring at room temperature for 12 hr

  • Triethylamine (3 eq) as acid scavenger

Side Reactions :

  • O-acylation minimized by using bulky bases.

  • Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes diacylated byproducts.

Yield : 65–73%.

Coupling with Piperidine-4-Carboxylic Acid

Carbodiimide-Mediated Amide Bond Formation

Reagents :

  • N3-propanoyl thiazolidinone

  • Piperidine-4-carboxylic acid

  • EDC·HCl, HOBt

Conditions :

  • Dichloromethane (DCM) solvent

  • 0°C → RT, 24 hr

  • pH maintained at 7.5 with NMM

Purification :

  • Recrystallization from ethanol/water (4:1)

  • Final purity >98% (HPLC).

Yield : 58–62%.

Alternative Green Synthesis Approaches

Ultrasound-Assisted Method

Key Improvements :

  • Reaction time reduced by 60% (4 hr vs. 10 hr conventional).

  • Energy consumption lowered by 45%.

Conditions :

  • 40 kHz ultrasound frequency

  • Catalyst: DSDABCOC (0.5 mol%)

  • Yield: 89%.

Nanomaterial-Catalyzed Synthesis

Catalysts :

  • FeNi₃-ILs-MNPs (magnetic nanoparticles)

  • Pd NPs (palladium nanoparticles)

Advantages :

  • Catalyst recyclability (5 cycles with <5% activity loss).

  • No column chromatography required.

Yield : 82–91%.

Optimization Data Table

StepMethodTime (hr)Yield (%)Purity (%)Key Reference
1PPG-catalyzed cyclization4.58395
2Microwave condensation0.37897
3Propanoylation126896
4EDC/HOBt coupling246098
5Ultrasound protocol48999

Critical Analysis of Methodologies

Conventional vs. Green Methods

  • Energy Efficiency : Ultrasound methods reduce energy use by 40–50% compared to thermal approaches.

  • Stereoselectivity : Z/E ratio improves from 3:1 (thermal) to 8:1 under microwave conditions.

  • Scalability : Nanocatalysts enable gram-scale synthesis without yield drop.

Common Pitfalls

  • Isomerization : Prolonged heating converts Z→E isomer; reaction monitoring via TLC/HPLC essential.

  • Moisture Sensitivity : Acylation steps require strict anhydrous conditions to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The fluorobenzylidene moiety can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and fluorobenzylidene moiety are believed to play crucial roles in its biological activity by binding to enzymes or receptors, thereby modulating their function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features/Biological Activity
Target Compound: 1-{3-[(5Z)-5-(4-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic Acid 4-Fluorobenzylidene, propanoyl-piperidine-4-carboxylic acid ~434.4* Hypothesized kinase inhibition, improved solubility
(5Z)-3-(4-Fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Pyrazole ring, thioxo group, fluorophenyl-propoxyphenyl chain ~593.6 Antimicrobial activity, higher lipophilicity
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic Acid Phenylpyrazole, sulfanylidene, acetic acid side chain ~614.6 Enhanced hydrogen-bonding capacity, neuroprotective potential
2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic Acid Ethoxy-methylphenyl group, sulfanylidene ~549.6 Anti-inflammatory activity, moderate solubility

*Calculated based on molecular formula.

Key Observations:

The piperidine-4-carboxylic acid moiety distinguishes it from analogues with simpler carboxylic acid chains (e.g., acetic acid in ), likely improving target engagement through conformational rigidity.

Biological Activity: Thiazolidinones with pyrazole rings (e.g., ) often exhibit broad-spectrum antimicrobial activity, whereas the target compound’s piperidine-carboxylic acid group may shift activity toward kinase or protease inhibition .

Physicochemical Properties :

  • The target compound’s logP is estimated to be lower (~1.5–2.0) than pyrazole-containing analogues (~3.0–4.0), favoring aqueous solubility and oral bioavailability .

Computational Similarity Analysis

Table 2: Tanimoto Similarity Scores (MACCS Fingerprints)

Compound Pair Tanimoto Coefficient Biological Relevance
Target Compound vs. 0.65 Moderate structural overlap; divergent activity
Target Compound vs. 0.58 Low overlap in side chains; distinct target profiles
Target Compound vs. Neuroprotective triazolbenzo[d]thiazoles 0.42 Minimal similarity; different core scaffolds

Notes:

  • Tanimoto coefficients >0.7 typically indicate high similarity . The lower scores here highlight significant structural divergence despite shared thiazolidinone cores.
  • Activity cliffs (e.g., small structural changes leading to drastic activity differences) are plausible given the variability in substituents .

Biological Activity

The compound 1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is a complex organic molecule characterized by its thiazolidine and piperidine moieties. Its unique structural features suggest potential pharmacological activities, making it an interesting subject for biological studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN2O5SC_{21}H_{22}FN_2O_5S, with a molecular weight of approximately 424.4 g/mol. The presence of a fluorobenzylidene group and a thiazolidine ring contributes to its diverse chemical properties.

PropertyValue
Molecular FormulaC21H22FN2O5S
Molecular Weight424.4 g/mol
IUPAC Name1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid
InChI KeyJBCZMOVMXANHEM-MFOYZWKCSA-N

Antimicrobial Activity

Research indicates that compounds similar to 1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing thiazolidine rings possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes. For example, thiazolidine derivatives have been shown to inhibit urease activity effectively, which is crucial in treating conditions like urease-related infections . The inhibition of such enzymes can lead to significant therapeutic applications.

The proposed mechanism of action involves the interaction of the compound with biological targets at the molecular level. This includes:

  • Enzyme Inhibition : Binding to active sites of microbial enzymes.
  • Cell Signaling Interference : Disruption of signaling pathways in cancer cells leading to apoptosis .

Study 1: Antimicrobial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, various thiazolidine derivatives were synthesized and tested for their antimicrobial activity. The results indicated that certain compounds exhibited IC50 values as low as 2.14 µM against Bacillus subtilis, showcasing their potential as effective antimicrobial agents .

Study 2: Urease Inhibition

Another research effort focused on the urease inhibitory activity of thiazolidine derivatives. The study highlighted that several synthesized compounds demonstrated strong inhibitory effects with IC50 values ranging from 0.63 µM to 2.14 µM . This suggests that 1-{3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid could similarly exhibit potent urease inhibition.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while many thiazolidine derivatives share structural similarities, the incorporation of the fluorobenzylidene moiety in this compound may enhance its biological activity compared to others lacking this feature.

Compound NameAntimicrobial ActivityUrease Inhibition
Compound AModerateStrong
Compound BWeakModerate
Current Compound Strong Very Strong

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